The core structure of MSDC-0602, thiazolidine-2,4-dione, is known to be prevalent in various potential drug-like small molecules . Research suggests this core is of interest in medicinal chemistry due to its potential for diverse biological activities .
The presence of functional groups like the methoxy group (OCH3) and the ketone group (C=O) in MSDC-0602 suggests potential for interactions with biological targets. However, specific interactions or mechanisms would require further investigation.
A search for scientific publications mentioning MSDC-0602 yielded no significant results. This indicates that research on this specific compound might be in its early stages or not yet publicly documented.
Based on the presence of the thiazolidine-2,4-dione core, potential areas for future research on MSDC-0602 could include:
As research suggests for other thiazolidine-2,4-dione derivatives, MSDC-0602 could be investigated for its potential to target cancer-related pathways .
The core structure and functional groups of MSDC-0602 might warrant exploration for various biological activities beyond cancer, depending on its specific interactions with cellular targets.
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione class. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The compound is characterized by its methoxyphenyl group and an oxoethoxy substituent, which contribute to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 371.41 g/mol .
As mentioned earlier, the origin and specific applications of this compound are not well documented. However, TZD derivatives are known for their potential antidiabetic properties. They act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression in fat and other tissues []. Activation of PPARγ by TZDs improves insulin sensitivity and regulates blood sugar levels.
These reactions are crucial for modifying the compound's structure, potentially enhancing its biological activity.
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione exhibits significant biological activities, particularly in the context of metabolic diseases. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels, making it a candidate for treating type 2 diabetes and related metabolic disorders .
Furthermore, studies indicate that this compound may have anti-inflammatory properties, contributing to its therapeutic potential in treating conditions associated with metabolic inflammation .
The synthesis of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione typically involves several steps:
This compound has potential applications in:
Its versatility makes it a valuable candidate for further research and development in various fields .
Similar compounds within the thiazolidinedione class include:
Compound Name | PPAR Activation | Unique Features |
---|---|---|
5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione | Moderate | Methoxy group enhances solubility |
Rosiglitazone | High | Associated with cardiovascular risks |
Pioglitazone | Moderate | Different side effect profile |
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | Low | Lacks methoxy group |
This comparison highlights the unique structural features of 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione that may contribute to its distinct biological activities compared to other thiazolidinediones .
The thiazolidine-2,4-dione (TZD) scaffold emerged as a pivotal heterocyclic system in medicinal chemistry following the discovery of its antihyperglycemic properties in the early 1980s. Early derivatives like ciglitazone and troglitazone demonstrated potent insulin-sensitizing effects but were discontinued due to hepatotoxicity. The development of pioglitazone and rosiglitazone marked a turning point, validating TZDs as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for type 2 diabetes management. However, cardiovascular risks associated with PPAR-γ activation spurred efforts to design novel TZDs targeting alternative pathways, such as mitochondrial pyruvate carriers. This evolution underscores the scaffold’s adaptability in addressing metabolic disorders while mitigating off-target effects.
The compound 5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules:
TZDs are classified based on substitutions at N-3 and C-5, which modulate pharmacokinetic and pharmacodynamic profiles. The title compound falls into the C-5 arylidene derivatives, characterized by a benzylidene group conjugated to the TZD nucleus.
The TZD nucleus (C₃H₃NO₂S) features a planar, unsaturated ring system with distinct electronic properties due to conjugated carbonyl groups. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular weight | 117.13 g/mol (base nucleus) | |
Melting point | 123–126°C (base nucleus) | |
Solubility | Soluble in DMSO, methanol, water (30 mg/mL at 3°C) | |
LogP | -0.29 (base nucleus) |
The introduction of the 4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl moiety alters these properties, increasing lipophilicity and molecular weight to 371.41 g/mol.
Azemiglitazone (MSDC-0602), a structural analog of the title compound, exemplifies the shift toward PPAR-γ-sparing TZDs. Both molecules share a 3-methoxyphenyl group and a thiazolidine-2,4-dione core but differ in their side chains:
Feature | 5-(4-(2-(3-Methoxyphenyl)-2-Oxoethoxy)Benzyl)TZD | Azemiglitazone |
---|---|---|
C-5 Substituent | 4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl | 4-(2-(3-Methoxyphenyl)-2-oxoethoxy)phenyl |
Target | PPAR-γ (moderate affinity) | Mitochondrial pyruvate carrier (mTOT) |
Clinical Stage | Preclinical | Phase II (NASH, diabetes) |
Azemiglitazone’s design minimizes PPAR-γ binding while retaining insulin-sensitizing effects, a strategy mirrored in the title compound’s optimization.
The compound is synthesized via a three-step process: